Product packaging for 1-Fluoro-4-(propane-2-sulfonyl)benzene(Cat. No.:CAS No. 70399-09-6)

1-Fluoro-4-(propane-2-sulfonyl)benzene

Cat. No.: B3151157
CAS No.: 70399-09-6
M. Wt: 202.25 g/mol
InChI Key: HDBPGUFVMVNSOC-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aryl Sulfones in Chemical Research

Fluorinated aryl sulfones are organic compounds characterized by a sulfonyl group (–SO₂–) and at least one fluorine atom attached to an aromatic ring system. The presence of the strongly electron-withdrawing sulfonyl group, coupled with the high electronegativity of fluorine, imparts unique electronic properties to these molecules. This often results in enhanced thermal and chemical stability, as well as modulated biological activity compared to their non-fluorinated counterparts.

These compounds serve as versatile building blocks in organic synthesis. The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atom can influence the reactivity of the aromatic ring and provide a site for further functionalization. This dual reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, the aryl sulfone moiety is a key structural feature in a number of biologically active compounds.

Overview of Research Themes Pertaining to 1-Fluoro-4-(propane-2-sulfonyl)benzene

Research concerning this compound primarily revolves around its synthesis and its utility as a chemical intermediate. The molecule's structure, featuring a fluorine atom para to an isopropylsulfonyl group on a benzene (B151609) ring, makes it a subject of interest for studies in nucleophilic aromatic substitution and as a precursor for more complex molecular architectures. Investigations into this compound are often linked to the broader exploration of fluorinated sulfones in medicinal chemistry and materials science, where the specific properties conferred by the isopropylsulfonyl group are of interest.

Chemical Properties and Data

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the interactive data table below.

PropertyValue
Molecular FormulaC₉H₁₁FO₂S
Molecular Weight202.25 g/mol
IUPAC NameThis compound
CAS Number70399-09-6
SMILESCC(C)S(=O)(=O)c1ccc(F)cc1
InChIInChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
InChIKeyHDBPGUFVMVNSOC-UHFFFAOYSA-N
Predicted XlogP2.1

Detailed Research Findings

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO2S B3151157 1-Fluoro-4-(propane-2-sulfonyl)benzene CAS No. 70399-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-propan-2-ylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBPGUFVMVNSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Fluoro 4 Propane 2 Sulfonyl Benzene

Electronic Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 1-Fluoro-4-(propane-2-sulfonyl)benzene is modulated by the electronic contributions of both the fluorine and the sulfonyl groups. These effects can be broadly categorized as inductive and resonance effects.

Similarly, the sulfonyl group is a potent electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. researchgate.netmasterorganicchemistry.com This strong inductive withdrawal of electrons further deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. vaia.commasterorganicchemistry.com The combined inductive effects of these two groups render the aromatic ring in this compound significantly electron-deficient.

While fluorine is strongly inductively withdrawing, it can also act as a weak π-donor through resonance (+M effect). csbsju.edukhanacademy.org The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. csbsju.edustackexchange.com However, due to the high electronegativity of fluorine, this resonance donation is relatively weak compared to its strong inductive withdrawal. khanacademy.orgyoutube.com

The sulfonyl group, on the other hand, is a resonance-withdrawing group (-M). masterorganicchemistry.comyoutube.com The sulfur atom can accept electron density from the benzene ring into its vacant d-orbitals, further delocalizing the π-electrons and decreasing the electron density on the ring. acs.org This resonance withdrawal, in conjunction with its strong inductive effect, makes the sulfonyl group a powerful deactivating group. researchgate.netmasterorganicchemistry.com The net effect of these electronic interactions is a highly electron-poor aromatic ring, which is a key factor in its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

In the context of SNAr reactions, fluorine is an excellent leaving group. csbsju.edureddit.com This may seem counterintuitive given the strength of the carbon-fluorine bond. reddit.com However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus facilitating the nucleophilic attack. reddit.comstackexchange.com The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.comnih.gov This enhanced reactivity is attributed to the ability of the highly electronegative fluorine to stabilize the transition state of the initial addition step. stackexchange.com

The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.comlibretexts.org This complex is formed when a nucleophile adds to an electron-poor aromatic ring, resulting in a negatively charged intermediate where the negative charge is delocalized over the ring and the electron-withdrawing groups. wikipedia.orgscribd.com The presence of strong electron-withdrawing groups, such as the sulfonyl group in this compound, is crucial for stabilizing this anionic intermediate. nih.govresearchgate.net The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction. stackexchange.comresearchgate.net

Recent studies have provided evidence for an alternative, concerted mechanism for nucleophilic aromatic substitution, termed CSNAr. researchgate.netnih.govnih.gov In this pathway, the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group, avoiding the formation of a discrete Meisenheimer intermediate. springernature.comstackexchange.com While traditional SNAr reactions typically require strong electron-withdrawing groups to stabilize the Meisenheimer complex, CSNAr pathways are not as reliant on such activation. researchgate.netnih.gov Computational and experimental studies, including kinetic isotope effect measurements, have shown that many reactions previously assumed to be stepwise SNAr reactions may in fact proceed through a concerted mechanism. nih.govspringernature.comstackexchange.com The specific conditions and the nature of the reactants determine whether the reaction follows a stepwise or a concerted pathway. stackexchange.com

Electrophilic Aromatic Substitution (EAS) Reactivity

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the electronic properties of its two substituents: the fluorine atom and the propane-2-sulfonyl group. Both substituents influence the rate of reaction and the position (regioselectivity) of the incoming electrophile.

Directing Group Effects of Fluorine and Sulfonyl Substituents

The orientation of electrophilic attack on the benzene ring is dictated by the directing effects of the existing substituents. These effects are a combination of induction (through sigma bonds) and resonance (through pi systems).

The propane-2-sulfonyl group (-SO₂CH(CH₃)₂), on the other hand, is a powerful electron-withdrawing group. youtube.comrsc.org It deactivates the aromatic ring significantly through both a strong inductive effect and a resonance effect, pulling electron density out of the ring. masterorganicchemistry.comyoutube.com This strong deactivation makes electrophilic aromatic substitution reactions on sulfonyl-substituted benzenes considerably slower than on benzene itself. vanderbilt.edu The sulfonyl group directs incoming electrophiles to the meta position. This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the substituent, making the meta position the least deactivated and therefore the most favorable site for attack. rsc.orgyoutube.com

Table 1: Summary of Directing Group Effects
SubstituentActivating/DeactivatingDirecting EffectPrimary Electronic Influence
-F (Fluoro)Deactivating (Weak)Ortho, ParaInductive withdrawal, Resonance donation libretexts.orgmasterorganicchemistry.com
-SO₂R (Sulfonyl)Deactivating (Strong)MetaInductive and Resonance withdrawal masterorganicchemistry.comrsc.orgyoutube.com

Competitive Reactivity and Regioselectivity Considerations

The regioselectivity of a substitution reaction is determined by the interplay of these competing directing effects.

The fluorine atom at position 1 directs incoming electrophiles to its ortho positions (carbons 2 and 6) and its para position (carbon 4, which is already substituted).

The propane-2-sulfonyl group at position 4 directs incoming electrophiles to its meta positions (carbons 2 and 6).

Both substituents, therefore, direct the electrophile to the same positions: carbons 2 and 6. Consequently, electrophilic aromatic substitution on this compound is expected to yield predominantly the product substituted at the position(s) ortho to the fluorine and meta to the sulfonyl group. The reaction would require forcing conditions due to the ring's low reactivity.

Reactivity of the Propane-2-sulfonyl Moiety

Beyond the chemistry of the aromatic ring, the propane-2-sulfonyl group itself can undergo specific chemical transformations.

Reactions Involving the Sulfonyl Group

The sulfonyl group is generally characterized by its high thermal and chemical stability, making it resistant to many chemical reagents. tandfonline.com

The sulfur atom in a sulfonyl group is in its highest oxidation state (+6). As a result, the sulfonyl group is resistant to further oxidation under standard chemical conditions. The primary oxidation reactions related to this functional group involve the synthesis of sulfones from sulfides (the corresponding lower oxidation state of sulfur). tandfonline.comacs.orgacsgcipr.org For this compound, the sulfonyl moiety is generally considered inert to oxidative processes.

While thermodynamically stable, the sulfone functional group can be reduced to the corresponding sulfide (B99878). This transformation typically requires potent reducing agents and can necessitate vigorous reaction conditions due to the strength and stability of the sulfur-oxygen bonds. thieme-connect.com Several methods have been developed for the reduction of aryl sulfones.

Table 2: Selected Reagents for the Reduction of Aryl Sulfones to Sulfides
Reducing SystemConditionsCommentsReference
LiAlH₄-TiCl₄Tetrahydrofuran (THF), -78°C to room temperatureProvides high reduction yields in a relatively short time.
Et₃SiH / B(C₆F₅)₃100 °CA transition-metal-free catalytic method for deoxygenation. Effective for alkyl/aryl sulfones. thieme-connect.com

The application of these methods to this compound would be expected to yield 1-Fluoro-4-(propane-2-thio)benzene, effectively converting the sulfone back to a sulfide while leaving the fluoro-substituted aromatic ring intact.

Transformations at the α-Carbon of the Sulfonyl Group

The carbon atom adjacent to the sulfonyl group (the α-carbon) in this compound is a key site for synthetic transformations. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of this position, primarily by increasing the acidity of the α-hydrogen.

Formation and Reactivity of α-Sulfonyl Carbanions

The sulfonyl group in this compound acidifies the proton on the α-carbon, facilitating its removal by a suitable base to form a resonance-stabilized α-sulfonyl carbanion. This carbanion is a potent nucleophile and a cornerstone for constructing more complex molecular architectures.

The formation of such carbanions is a well-established principle in the chemistry of sulfones. fiveable.me Generally, strong bases like organolithium reagents (e.g., n-butyllithium) or alkali metal hydrides are employed to deprotonate the α-carbon. fiveable.me The resulting carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

A primary application of these carbanions is in α-alkylation reactions . While direct studies on this compound are not prevalent, the general reactivity of aryl sulfones provides a strong precedent. For instance, the α-alkylation of sulfones with alcohols, catalyzed by transition metals like manganese or nickel, proceeds through the formation of an α-sulfonyl carbanion intermediate. acs.orgrsc.org This process, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfone carbanion, followed by reduction of the resulting vinyl sulfone. acs.orgrsc.org

The reactivity of α-sulfonyl carbanions extends beyond simple alkylations. They can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to introduce diverse functional groups at the α-position. For example, α-amido sulfones, which are structurally related, are widely used as precursors for electrophilic azomethine synthons after the elimination of the sulfinate group. acs.org This highlights the dual role the sulfonyl group can play, both as an activating group for carbanion formation and as a leaving group.

The general reaction for the formation and alkylation of the α-sulfonyl carbanion of this compound can be depicted as follows:

Reaction scheme showing the deprotonation of this compound to form an α-sulfonyl carbanion, followed by reaction with an electrophile (R-X).

Table 1: Examples of Bases and Electrophiles in α-Sulfonyl Carbanion Chemistry

Base Electrophile (R-X) Product Type
n-Butyllithium (n-BuLi)Alkyl Halides (e.g., CH₃I)α-Alkylated Sulfone
Sodium Hydride (NaH)Aldehydes (e.g., PhCHO)β-Hydroxy Sulfone
Potassium tert-butoxide (t-BuOK)Ketones (e.g., Acetone)β-Hydroxy Sulfone
Lithium diisopropylamide (LDA)Esters (e.g., Ethyl acetate)β-Keto Sulfone

This table illustrates the versatility of α-sulfonyl carbanions in forming new carbon-carbon and carbon-heteroatom bonds, a principle that is expected to hold true for this compound.

Stereochemical Control in α-Functionalization

When the α-carbon of a sulfone is prochiral, as is the case with this compound, its functionalization can lead to the formation of a new stereocenter. Achieving control over the stereochemistry of this process is a significant area of research in synthetic organic chemistry.

The stereochemical outcome of reactions involving α-sulfonyl carbanions is influenced by several factors, including the nature of the sulfone, the base, the electrophile, and the reaction conditions. acs.orgacs.org Studies on chiral, nonracemic α-sulfonyl carbanions have shown that these intermediates can be configurationally stable, particularly at low temperatures. acs.orgacs.org This stability is crucial for achieving high levels of stereoselectivity.

The pyramidal nature of α-sulfonyl carbanions and the coordination of the counterion (e.g., Li⁺) to the sulfonyl oxygens can create a chiral environment that directs the approach of the electrophile. acs.org This has been exploited in the asymmetric synthesis of a variety of chiral molecules. For instance, the alkylation of chiral sulfones can proceed with high diastereoselectivity. fiveable.melumenlearning.com

While the starting material, this compound, is achiral, the principles of stereochemical control become relevant in several scenarios:

Use of a Chiral Base: Deprotonation with a chiral base can, in principle, lead to an enantioenriched α-sulfonyl carbanion, which could then react with an electrophile to yield a chiral product.

Reaction with a Chiral Electrophile: The reaction of the achiral carbanion with a chiral electrophile will result in the formation of diastereomers, often in unequal amounts, due to diastereoselective transition states.

Catalytic Asymmetric Functionalization: Modern synthetic methods often employ chiral catalysts to control the stereochemistry of the α-functionalization of prochiral sulfones. acs.orgnih.govnih.gov For example, enantioselective conjugate additions of organoboronic acids to α,β-unsaturated sulfones have been achieved using rhodium catalysts with chiral ligands. acs.org Similarly, copper-catalyzed asymmetric reductions of α,β-unsaturated sulfones are also known. acs.org

The general strategies for achieving stereocontrol in the α-functionalization of sulfones are summarized in the table below.

Table 2: Strategies for Stereochemical Control in α-Functionalization of Sulfones

Strategy Description Expected Outcome for this compound
Substrate Control A chiral sulfone directs the stereochemical outcome of the reaction.Not directly applicable as the starting material is achiral.
Reagent Control A chiral reagent (base or electrophile) is used to induce asymmetry.Formation of enantiomers or diastereomers in unequal ratios.
Catalyst Control A chiral catalyst creates a chiral environment for the reaction.Enantioselective formation of the α-functionalized product.

These approaches, while demonstrated on other sulfone systems, provide a clear roadmap for the potential stereoselective functionalization of the α-position of this compound.

Radical Reaction Pathways Involving Sulfones

In addition to their role in ionic reactions, sulfones, including aryl sulfones like this compound, can participate in radical reactions. These pathways offer alternative and often complementary methods for forming carbon-carbon and carbon-heteroatom bonds.

Sulfones as Radical Precursors and Partners in Cross-Coupling

Aryl sulfones can serve as precursors to sulfonyl radicals or can act as coupling partners in various radical-mediated cross-coupling reactions. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.net The generation of radicals from sulfones often requires specific activation methods, such as photoredox catalysis. acs.orgbeilstein-journals.orgrsc.orgnih.govnih.gov

Sulfonyl Radicals: Sulfonyl radicals can be generated from sulfonyl-containing compounds and are valuable intermediates for the sulfonylation of alkenes and alkynes. rsc.orgnih.govresearchgate.netrsc.org While aryl sulfones themselves are not the most common precursors for sulfonyl radicals, related compounds like sulfonyl chlorides and sulfinates are frequently used. acs.orgrsc.orgnih.gov The resulting sulfonyl radicals readily add to unsaturated systems. rsc.orgnih.govrsc.org

Sulfones as Coupling Partners: More directly relevant to this compound is its potential use as a coupling partner in cross-coupling reactions. The sulfonyl group can act as a leaving group, enabling the coupling of the aryl moiety with other fragments. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl sulfones with boronic acids have been developed, where the C–S bond of the sulfone is cleaved. chemrxiv.org Nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have also been reported. acs.org

Furthermore, the generation of aryl radicals from aryl sulfonium (B1226848) salts under photoredox conditions is a well-established method for C-C bond formation. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.netnih.gov While this requires conversion of the sulfone to a sulfonium salt, it highlights a potential pathway for the involvement of the aryl ring of this compound in radical cross-coupling. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.netnih.gov

Table 3: Radical Reactions Involving Sulfonyl Compounds

Reaction Type Role of Sulfonyl Compound Typical Conditions Potential Application for this compound
Radical Sulfonylation Precursor to Sulfonyl RadicalPhotoredox Catalysis, Thermal InitiationIndirect; would require conversion to a sulfonyl chloride or sulfinate.
Suzuki-Miyaura Coupling Aryl ElectrophilePalladium Catalyst, BaseCoupling of the 4-fluorophenyl group with a boronic acid. chemrxiv.org
Reductive Cross-Coupling Aryl ElectrophileNickel Catalyst, ReductantCoupling of the 4-fluorophenyl group with an aryl halide. acs.org
Photoredox C-C Coupling Aryl Radical Precursor (as sulfonium salt)Photoredox Catalyst, LightCoupling of the 4-fluorophenyl group with various radical acceptors. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.netnih.gov

Mechanistic Aspects of Radical C-C Bond Formation

The mechanisms of radical C-C bond formation involving sulfones are diverse and depend on the specific reaction type.

In the case of photoredox-catalyzed cross-coupling reactions , the general mechanism often involves the following key steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state. beilstein-journals.orgrsc.orgresearchgate.net

Single Electron Transfer (SET): The excited photocatalyst can engage in a single electron transfer event. In the context of using an aryl sulfone as a precursor (often after conversion to a more readily reducible species like a sulfonium salt), the excited photocatalyst can reduce the sulfonium salt to generate an aryl radical. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.net

Radical Addition: The newly formed aryl radical can add to a radical acceptor, such as an alkene or alkyne, to form a new carbon-centered radical. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.net

Chain Propagation/Termination: The resulting radical can be further reduced or oxidized by the photocatalyst system to form the final product and regenerate the catalyst, completing the catalytic cycle. soton.ac.ukpolimi.itmanchester.ac.ukresearchgate.net

A simplified mechanistic cycle for a photoredox-catalyzed radical-radical cross-coupling is shown below:

Simplified mechanistic cycle for photoredox-catalyzed radical C-C bond formation involving an aryl sulfone derivative.

For reactions where a sulfonyl radical is the key intermediate, the mechanism typically involves the generation of the sulfonyl radical from a precursor like a sulfonyl chloride or a sulfinate salt, often via photoredox catalysis or thermal initiation. acs.orgrsc.orgnih.govnih.gov This sulfonyl radical then adds to an unsaturated bond (e.g., an alkene) to form a carbon-centered radical, which can then be trapped or undergo further reactions to yield the final product. rsc.orgnih.govrsc.orgnih.gov

The specific reactivity of this compound in these radical pathways would be influenced by the electronic properties of the fluoro-substituted aryl ring and the isopropylsulfonyl group. These groups would affect the ease of C-S bond cleavage and the stability and reactivity of any resulting radical intermediates.

Computational and Theoretical Investigations of 1 Fluoro 4 Propane 2 Sulfonyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into molecular behavior governed by the laws of quantum mechanics. These methods are used to determine the electronic structure and energy of molecules, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to investigate the geometric structure and chemical reactivity of organic molecules. mdpi.comresearchgate.net

For 1-fluoro-4-(propane-2-sulfonyl)benzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation (optimized geometry). researchgate.netprensipjournals.com These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The results would reveal the precise three-dimensional arrangement of the phenyl ring, the sulfonyl group, and the isopropyl moiety.

Reactivity can be explored by calculating various chemical descriptors derived from DFT. researchgate.net For instance, the energies of frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's susceptibility to electrophilic or nucleophilic attack. Additionally, DFT can be used to model reaction pathways and calculate activation energies for potential reactions, such as nucleophilic aromatic substitution, providing insights into the molecule's stability and how it might interact with other reagents. mdpi.com The presence of the electron-withdrawing sulfonyl group and the fluorine atom on the benzene (B151609) ring significantly influences the electron density distribution and, consequently, the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical yet realistic data based on typical DFT calculations for similar aromatic sulfone compounds.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C-F~1.35 Å
C-S~1.77 Å
S=O~1.45 Å
C-C (aromatic)~1.39 - 1.40 Å
Bond Angles O=S=O~120°
C-S-C~104°
Dihedral Angle C-C-S-O~75°

Beyond DFT, other quantum chemical methods offer different levels of theory and accuracy.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Hartree-Fock (HF) is the simplest ab initio method. More sophisticated and accurate methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. prensipjournals.comijnc.ir While computationally more demanding than DFT, these methods can provide benchmark results for energies and properties. An MP2 calculation, for example, could offer a more refined understanding of the electron correlation effects on the structure and stability of this compound. ijnc.ir

Semi-Empirical Methods: These methods are faster but less accurate than DFT or ab initio techniques. They use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. Methods like AM1 or PM7 could be used for rapid screening of large numbers of related molecules or for preliminary geometry optimizations before employing a more rigorous method. Their speed makes them suitable for studying very large systems or for molecular dynamics simulations over long timescales, though they are generally not used for detailed electronic structure analysis of a single molecule.

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is key to understanding its properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring, while the powerful electron-withdrawing nature of the sulfonyl group would significantly lower the energy of the LUMO and likely localize it on the sulfonyl group and the attached aromatic carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. libretexts.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Calculations would likely show a moderate to large HOMO-LUMO gap for this compound, consistent with the general stability of aromatic sulfones. The analysis of these orbitals is crucial for predicting how the molecule will behave in pericyclic reactions, nucleophilic, and electrophilic attacks. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical yet realistic data based on typical DFT/B3LYP calculations.

ParameterValue (eV)Description
HOMO Energy ~ -7.5 eVIndicates electron-donating capability
LUMO Energy ~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 6.3 eVCorrelates with chemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. sigmaaldrich.com It is an invaluable tool for predicting chemical reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack. The map uses a color scale to show different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show a deep red region around the highly electronegative oxygen atoms of the sulfonyl group, indicating these are the most likely sites for hydrogen bonding or interaction with positive centers. sigmaaldrich.com The fluorine atom would also create a region of negative potential. Conversely, the hydrogen atoms of the isopropyl group and the aromatic ring would appear as regions of slight positive potential (light blue). The MEP provides a clear, intuitive picture of the charge distribution and reactive sites, complementing the orbital-based view of FMO analysis. prensipjournals.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). fluorine1.ruwisc.edu This method is used to analyze charge transfer, hyperconjugative interactions, and bond strengths. fluorine1.ru

Table 3: Illustrative Natural Atomic Charges from NBO Analysis This table presents hypothetical yet realistic data based on typical NBO calculations.

AtomNatural Charge (e)
S~ +1.50
O~ -0.85
F~ -0.35
C (attached to S)~ -0.10
C (attached to F)~ +0.20

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms at a molecular level. For a compound like this compound, these methods could provide insight into how it behaves in chemical reactions.

Transition State Characterization and Reaction Pathways

The study of reaction pathways for sulfonyl compounds often involves the generation of sulfonyl radicals or their participation in nucleophilic substitution reactions. Theoretical calculations can map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. This process involves locating and characterizing transition states—the highest energy points along a reaction coordinate.

For instance, in reactions involving aryl sulfones, a proposed mechanism might begin with the homolytic cleavage of a bond to form a sulfonyl radical. Computational models can calculate the geometry and energy of the transition state for this bond-breaking event. However, specific studies detailing the transition state geometries for reactions involving this compound are not found in the reviewed literature. General studies on related sulfonyl compounds confirm the feasibility of radical mechanisms, which can be initiated through thermal, photochemical, or electrochemical methods.

Activation Energies and Reaction Kinetics from Theoretical Models

Once a transition state has been characterized, its energy relative to the reactants provides the activation energy (ΔE‡) for that reaction step. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

Theoretical models, such as those based on DFT, can be used to calculate these energy barriers. For example, a study on the copolymerization of methyl vinyl sulfone with ethylene (B1197577) used DFT to compare the activation barriers for different catalytic systems, finding total energy barriers in the range of 21.8 to 30.0 kcal/mol for chain propagation. mdpi.com While this provides a template for the type of data that could be generated, specific activation energies for reactions of this compound have not been published.

Stereoselectivity Predictions and Analysis

Many chemical reactions can produce multiple stereoisomers. Computational chemistry can predict which stereoisomer is more likely to form by comparing the activation energies of the different stereochemical pathways. The pathway with the lower energy barrier will be favored, leading to a higher yield of that particular stereoisomer.

This is particularly relevant in reactions such as asymmetric synthesis. For example, computational analysis could be applied to predict the enantioselectivity of a reaction where this compound acts as a substrate. While no specific stereoselectivity predictions for this compound are available, the general approach is well-documented for other sulfones.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand electronic properties.

Vibrational Spectroscopy (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using frequency analysis within a DFT framework. These calculations predict the frequencies and intensities of the vibrational modes of a molecule. A computational study on dipropyl sulfone, a related aliphatic sulfone, demonstrated that long-range corrected hybrid density functionals like wB97XD are effective for accurately predicting vibrational frequencies. researchgate.net

For this compound, such calculations would predict characteristic vibrational modes. A data table of hypothetical predicted frequencies based on known functional group absorptions is presented below to illustrate the expected output of such a study.

Functional GroupPredicted Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic, isopropyl)Stretching2980-2950
C=C (Aromatic)Stretching1600-1450
S=O (Sulfone)Asymmetric Stretching1350-1300
S=O (Sulfone)Symmetric Stretching1160-1120
C-F (Aromatic)Stretching1250-1120
C-S (Sulfone)Stretching800-600

Note: This table is illustrative and not based on published computational data for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a primary tool for structure elucidation. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are then correlated with experimental data.

DFT calculations have been successfully used to predict the chemical shifts for various fluorinated aryl derivatives, showing good agreement between theoretical and experimental values. bohrium.com A similar study on this compound would provide valuable data for confirming its structure. An illustrative table of hypothetical predicted chemical shifts is provided below.

AtomPredicted Chemical Shift (ppm)
¹H (Aromatic, ortho to F)7.20 - 7.40
¹H (Aromatic, ortho to SO₂)7.90 - 8.10
¹H (CH, isopropyl)3.20 - 3.50
¹H (CH₃, isopropyl)1.20 - 1.40
¹³C (C-F)162 - 166
¹³C (C-SO₂)138 - 142
¹³C (Aromatic)116 - 130
¹³C (CH, isopropyl)50 - 55
¹³C (CH₃, isopropyl)15 - 20

Note: This table is illustrative and not based on published computational data for this compound.

UV-Visible Spectroscopy

A comprehensive review of available scientific literature and spectral databases reveals a notable absence of specific experimental or computational studies on the UV-Visible spectroscopic properties of this compound. While research exists for structurally related aromatic sulfone compounds, direct data detailing the electronic absorption characteristics of this compound, including its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π → π* or n → π*), are not present in the surveyed resources.

Theoretical investigations employing computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be necessary to predict the electronic spectrum and provide insights into the molecular orbitals involved in the electronic transitions of this compound. Such studies would elucidate the effects of the fluoro- and propane-2-sulfonyl- substituents on the benzene ring's chromophore. However, to date, no such computational analyses for this compound have been published in the accessible scientific literature.

Consequently, the detailed research findings and data tables that would typically populate this section cannot be provided due to the lack of available information. Further experimental work or dedicated computational studies are required to characterize the UV-Visible spectroscopic profile of this compound.

Advanced Synthetic Applications and Functional Material Relevance

Building Block in Complex Organic Molecule Synthesis

1-Fluoro-4-(propane-2-sulfonyl)benzene has emerged as a valuable precursor in the synthesis of intricate organic molecules, primarily due to the versatile reactivity of its sulfonyl group and the influence of the fluorine atom on the aromatic ring.

The Julia-Kocienski olefination is a powerful method for creating carbon-carbon double bonds, and reagents like this compound are well-suited for this transformation. nih.govwikipedia.org The reaction involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound, such as an aldehyde or ketone, followed by an elimination step to yield an alkene. wikipedia.org

The presence of the electron-withdrawing fluorine atom and the sulfonyl group makes the attached aryl group electron-deficient. nih.gov This electronic feature is crucial for the modified or one-pot Julia-Kocienski reaction. nih.gov In this process, a base is used to deprotonate the carbon adjacent to the sulfonyl group, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes a spontaneous rearrangement and elimination to form the desired alkene. nih.gov

One of the significant advantages of the Julia-Kocienski olefination is its high stereoselectivity, often favoring the formation of the E-isomer (trans-alkene). nih.govorganic-chemistry.org This selectivity is a key reason for its frequent use in the synthesis of natural products and other complex targets. nih.gov The use of fluorinated sulfones like this compound provides a reliable method for introducing fluorinated vinyl groups into molecules. nih.gov

Table 1: Key Features of Julia-Kocienski Olefination

Feature Description
Reaction Type Olefination (Alkene Synthesis)
Key Reagents Aryl sulfone (e.g., this compound), Carbonyl compound, Base
Core Mechanism Addition of a sulfonyl-stabilized carbanion to a carbonyl, followed by elimination. wikipedia.org
Key Advantage High E-stereoselectivity for the resulting alkene. nih.govorganic-chemistry.org

| Role of Fluoro-Aryl Sulfone | Acts as an electron-deficient platform, facilitating the one-pot reaction variant. nih.gov |

The modular assembly of complex molecules using fluorinated building blocks is a highly attractive synthetic strategy. nih.gov this compound functions as an important building block for introducing the fluoro-aryl moiety into larger structures through fragment coupling. The Julia-Kocienski olefination itself is a form of fragment coupling, where the sulfone reagent and a carbonyl compound are joined to create a larger, unsaturated molecule. cas.cn

Beyond olefination, the sulfonyl group can be involved in various coupling reactions, acting as a versatile handle for molecular construction. This allows for the strategic incorporation of the 4-fluorophenyl group, a common motif in pharmaceuticals and agrochemicals, into diverse molecular scaffolds.

The synthesis of chiral molecules containing fluorine is of great interest due to the profound effects fluorine can have on a molecule's biological activity. While this compound is an achiral molecule, it serves as a valuable precursor for creating chiral fluorinated compounds. uni.lu

The alkenes produced via the Julia-Kocienski olefination using this reagent can undergo a variety of subsequent stereoselective reactions. For instance, asymmetric dihydroxylation, epoxidation, or hydrogenation of the newly formed double bond can introduce one or more stereocenters, leading to chiral products. The presence of the fluorine atom can influence the stereochemical outcome of these reactions, providing a handle for controlling the final three-dimensional structure. Therefore, this compound is a key starting point for synthetic routes targeting enantiomerically pure fluorinated molecules.

Contributions to Modern Cross-Coupling Chemistry

Aryl sulfones are increasingly recognized for their utility in metal-catalyzed cross-coupling reactions, where they can function as effective coupling partners. The unique electronic properties of this compound make it a relevant substrate in this context.

In various cross-coupling reactions, the sulfonyl group can act as an activating group or a leaving group. The strong electron-withdrawing nature of the propane-2-sulfonyl group, enhanced by the fluorine atom on the phenyl ring, activates the C-S bond for cleavage by a metal catalyst (e.g., nickel or palladium). This allows the aryl group to participate in coupling reactions with other partners, such as organoboron reagents (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). This activation transforms the otherwise inert C-S bond into a reactive site for constructing more complex molecular frameworks.

The application of this compound in the Julia-Kocienski olefination is a prime example of its utility in C-C bond forming transformations. nih.gov This reaction directly connects two carbon fragments—one from the sulfone and one from the carbonyl compound—to forge a new carbon-carbon double bond. cas.cn

Furthermore, its role in metal-catalyzed cross-coupling reactions represents another major avenue for C-C bond formation. By serving as an electrophilic partner after activation by a metal catalyst, it can be coupled with a wide array of nucleophilic carbon sources. This versatility allows for the construction of biaryl compounds, styrenes, and other important structural motifs that are central to the synthesis of functional materials and biologically active compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Development of Fluorine Chemistry Methodologies

The field of fluorine chemistry is continually evolving, with a focus on creating new molecules that can leverage the distinct characteristics of the fluorine atom. While some fluorinated compounds are designed as reagents for introducing fluorine into other molecules, others, like this compound, are developed as functional materials that benefit from the presence of fluorine within their own structure.

The "fluorine effect" refers to the profound influence of fluorine substitution on the physical and chemical properties of a molecule. In the context of this compound, this effect is pivotal to its potential applications. The presence of a fluorine atom on the benzene (B151609) ring, combined with the strongly electron-withdrawing sulfonyl group (-SO₂-), significantly modulates the electronic environment of the molecule.

Fluorine substitution can have a substantial impact on the solubility and interactions of a molecule with other components in a mixture. colab.ws For instance, the introduction of fluorine into a solute can enhance its solubility in certain solvents, including supercritical carbon dioxide and hydrofluorocarbons. colab.ws This principle is critical when considering the compound's role in an electrolyte formulation, where solubility and miscibility are key.

Furthermore, the electron-withdrawing nature of both the fluorine atom and the sulfonyl group lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) of the molecule. researchgate.net This is a crucial aspect of the fluorine effect, as a lower HOMO energy level correlates with greater resistance to oxidation. This enhanced oxidative stability is a primary reason for investigating fluorinated compounds for applications in high-voltage electrochemical systems. researchgate.net

Applications in Energy Storage Systems and Materials Science

The demand for higher energy density and safer lithium-ion batteries has driven research toward new electrolyte materials that can withstand high operating voltages without decomposing. Fluorinated sulfones have emerged as a highly promising class of solvents and additives for this purpose. greencarcongress.comelsevierpure.comresearchgate.net

Sulfones, as a class of compounds, are known for their exceptional anodic stability, often remaining stable at potentials above 5.5 V versus Li/Li⁺. elsevierpure.comresearchgate.net This makes them inherently suitable for high-voltage battery chemistries. The introduction of fluorine into the sulfone structure further enhances this oxidative stability. anl.gov this compound, as a fluorinated aromatic sulfone, is a candidate for use as a co-solvent or additive in electrolyte formulations designed for 5-volt class lithium-ion cells. anl.gov

Research on related aliphatic fluorinated sulfones, such as trifluoromethyl ethyl sulfone (FMES) and trifluoromethyl propyl sulfone (FMPS), has demonstrated their advantages over non-fluorinated counterparts. greencarcongress.comosti.gov These benefits include not only enhanced voltage stability but also reduced viscosity and superior wettability of the battery separator and electrodes, which are crucial for efficient ion transport. greencarcongress.comanl.gov While aromatic sulfones like this compound may have different physical properties, such as higher viscosity, the fundamental electronic benefit of fluorine substitution remains.

Table 1: Comparison of Properties for Representative Sulfone-Based Electrolyte Solvents Data for FMES and EMS are based on published research to illustrate the effects of fluorination. Properties for this compound are predicted based on chemical principles.

Solvent Name Molecular Structure Fluorination Key Properties
Ethyl Methyl Sulfone (EMS) CH₃SO₂CH₂CH₃ No High anodic stability (>5.5 V), but can be reactive with graphite (B72142) anodes. researchgate.netresearchgate.net
Trifluoromethyl Ethyl Sulfone (FMES) CF₃SO₂CH₂CH₃ Yes (Aliphatic) Enhanced oxidation stability, reduced viscosity compared to non-fluorinated analogs. greencarcongress.com
This compound FC₆H₄SO₂CH(CH₃)₂ Yes (Aromatic) Predicted high oxidative stability due to fluoro and sulfonyl groups; potential for improved SEI formation.

The primary influence of a fluorinated sulfone solvent like this compound in a battery is its ability to improve electrochemical stability, particularly at the cathode. In high-voltage batteries, conventional carbonate-based electrolytes decompose rapidly at potentials above 4.5 V. greencarcongress.com Fluorinated sulfones, however, can operate at these higher voltages, enabling the use of high-energy cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO). anl.gov

The fluorination of sulfone solvents has been shown to be critical for creating a stable solid electrolyte interphase (SEI) on the anode. elsevierpure.comresearchgate.net A robust SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring long cycle life. While many pure sulfone solvents are not compatible with graphite anodes, fluorination can modify the reduction behavior, allowing for the formation of a protective and stable SEI layer. rsc.organl.gov

Table 2: Performance Metrics of Fluorinated Sulfone Electrolytes in High-Voltage Li-Ion Cells This table summarizes typical performance improvements seen in research on fluorinated sulfone electrolytes compared to standard electrolytes.

Performance Metric Standard Carbonate Electrolyte Fluorinated Sulfone Electrolyte Rationale for Improvement
Oxidation Stability Decomposes > 4.5 V greencarcongress.com Stable up to 5.5-6.0 V or higher elsevierpure.comresearchgate.net The electron-withdrawing fluorine and sulfonyl groups lower the HOMO energy level. researchgate.net
High-Voltage Cycling Rapid capacity fade. Stable long-term cycling. rsc.org Formation of a stable cathode-electrolyte interphase (CEI) and reduced electrolyte decomposition.
Anode Compatibility Forms a stable SEI (with additives). Fluorination aids in forming a stable SEI on graphite. elsevierpure.com Modified reduction potential of the solvent due to fluorine substitution.
Transition Metal Dissolution Significant at high voltages. Mitigated dissolution. rsc.org Reduced solvent-cathode reactivity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic publications detailing the specific properties and applications of 1-Fluoro-4-(propane-2-sulfonyl)benzene are not extensively available. However, the academic contributions to the broader class of aryl sulfones, to which this compound belongs, are vast and provide a strong foundation for predicting its potential. Aryl sulfones are recognized as crucial scaffolds in drug discovery and development, exhibiting a wide range of biological activities. researchgate.netacs.orgslideshare.net The sulfone group is a key pharmacophore in numerous therapeutic agents. researchgate.net

Research has demonstrated that aryl sulfones possess significant anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netebi.ac.uk For instance, certain aryl methyl sulfones have shown potent inhibition of COX-1 and COX-2 isoenzymes, surpassing the activity of established nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) in some cases. ebi.ac.uk The versatility of the sulfone group also makes it an important building block in organic synthesis, with numerous methods developed for its introduction into complex molecules. nih.govnih.govnih.gov

Table 1: Illustrative Biological Activities of Aryl Sulfone Derivatives

Biological ActivityExample of Aryl Sulfone ScaffoldResearch Finding
Anti-inflammatoryAryl methyl sulfonesPotent inhibitors of COX-1 and COX-2 enzymes. ebi.ac.uk
AntimicrobialPhthalyl substituted aryl sulfonesActive against pathogenic bacterial and fungal strains. researchgate.net
AnticancerVarious substituted aryl sulfonesExhibit anti-proliferative activity against cancer cell lines. researchgate.net
Anti-HIVDiarylsulfonesAct as non-nucleoside reverse transcriptase inhibitors. researchgate.net

Emerging Research Avenues in Fluorinated Sulfone Chemistry

The field of fluorinated sulfone chemistry is characterized by continuous innovation, particularly in the development of novel synthetic methodologies and applications. A significant trend is the focus on sustainable and efficient synthesis of sulfones. nih.govnih.gov This includes the use of emerging technologies like photocatalysis and electrochemistry to construct the sulfone moiety, moving away from traditional, often harsh, oxidation methods. nih.govnih.gov

Another prominent research avenue is the development of advanced catalytic systems for the synthesis of structurally diverse aryl sulfones. acs.orgnanomaterchem.com This includes the use of copper and palladium catalysts to facilitate cross-coupling reactions, allowing for the synthesis of unsymmetrical and sterically hindered sulfones with high functional group tolerance. nanomaterchem.comorganic-chemistry.org The direct fixation of sulfur dioxide into organic molecules is also an area of intense research, offering a more atom-economical approach to sulfone synthesis. nih.gov

In the realm of materials science, fluorinated sulfones are being explored for their unique properties. For example, their high oxidative stability and low viscosity make them promising candidates for electrolytes in high-voltage lithium-ion batteries.

Table 2: Emerging Synthetic Methodologies in Sulfone Chemistry

MethodologyCatalyst/ReagentDescription
PhotocatalysisVisible-light photoredox catalystsEnables the cross-coupling of sulfinic acid salts with aryl halides under mild conditions. nih.gov
ElectrochemistryElectrode-mediated reactionsProvides a reagent-free approach to the oxidation of sulfides to sulfones. nih.gov
Copper-Catalyzed CouplingCopper ferrite (B1171679) (CuFe2O4) nanoparticlesFacilitates the synthesis of diaryl, alkyl, and aryl sulfones from aryl sulfonic acid salts and halides. nanomaterchem.com
Direct SO2 InsertionDABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide))Utilizes a bench-stable solid surrogate for the direct introduction of the sulfonyl group. nih.gov

Challenges and Opportunities for Future Research on this compound

The limited body of research focused specifically on this compound presents both challenges and significant opportunities for future investigation.

Challenges:

Lack of Dedicated Research: The primary challenge is the absence of a substantial research base for this specific compound, necessitating foundational studies to characterize its physical, chemical, and biological properties.

Synthetic Complexity: While general methods for aryl sulfone synthesis exist, the development of a highly efficient, scalable, and regioselective synthesis for this compound may require optimization of existing protocols or the development of new synthetic strategies. The synthesis of unsymmetrical sulfones can sometimes be challenging. nanomaterchem.com

Biological Screening: A comprehensive evaluation of its biological activity will require extensive screening against a wide array of biological targets, which is a resource-intensive process.

Opportunities:

The unique combination of a fluorine atom and an isopropylsulfonyl group on a benzene (B151609) ring provides a rich landscape for future research.

Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound an attractive scaffold for the design of new therapeutic agents. Future research could explore its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease.

Materials Science: The presence of the polar sulfone group and the electronegative fluorine atom could impart useful properties for materials science applications. Investigations could focus on its use as an additive in high-performance polymers, as a component in dielectric materials, or in the development of novel liquid crystals.

Probe for Chemical Biology: The compound could be developed into a chemical probe to study biological processes, leveraging the known reactivity and interaction patterns of the sulfone group.

Table 3: Potential Future Research Directions for this compound

Research AreaRationalePotential Application
Medicinal Chemistry The aryl sulfone motif is a known pharmacophore, and fluorine can enhance drug-like properties. researchgate.netDevelopment of new anti-inflammatory, antimicrobial, or anticancer agents.
Materials Science Fluorinated sulfones can exhibit high thermal and oxidative stability.High-performance polymers, electrolytes, or dielectric materials.
Catalysis The compound can serve as a building block in the synthesis of more complex molecules.Synthesis of novel organic materials and pharmaceuticals.
Biological Probes The sulfone group can interact with biological macromolecules in specific ways.Studying enzyme function and other biological pathways.

Q & A

Synthesis & Optimization

Basic Question: What are the most reliable synthetic routes for 1-Fluoro-4-(propane-2-sulfonyl)benzene, and how can reaction conditions be optimized for reproducibility? Methodological Answer: The compound can be synthesized via sulfonylation of 1-fluoro-4-iodobenzene using propane-2-sulfonyl chloride under palladium-catalyzed coupling conditions (e.g., Pd(PPh₃)₄, CuI, and a base like K₂CO₃ in DMF at 80–100°C). Key variables to optimize include:

  • Catalyst loading : 2–5 mol% Pd for cost-efficiency and yield balance .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification to remove sulfonic acid byproducts .
  • Temperature control : Reactions above 100°C risk decomposition of the sulfonyl group.

Advanced Question: How can competing side reactions (e.g., desulfonylation or fluorodeiodination) be minimized during synthesis? Methodological Answer:

  • Additive screening : Use scavengers like tetraethylammonium bromide to suppress iodobenzene dimerization .
  • Inert atmosphere : Rigorous nitrogen purging prevents oxidative degradation of intermediates .
  • Real-time monitoring : Employ HPLC-MS to track intermediates and adjust reaction parameters dynamically .

Structural Characterization

Basic Question: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and propane-2-sulfonyl methyl groups (δ 1.3–1.5 ppm, split due to coupling with fluorine) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of fluorine exchange .
  • Mass spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 232.1 (calculated for C₉H₁₀FO₂S) .

Advanced Question: How can crystallographic data resolve ambiguities in sulfonyl-group orientation? Methodological Answer:

  • Single-crystal X-ray diffraction : Use slow vapor diffusion (hexane/ethyl acetate) to grow crystals.
  • DFT calculations : Compare experimental bond angles (C-S-O) with computational models (e.g., B3LYP/6-311+G(d,p)) to validate sulfonyl geometry .

Stability & Reactivity

Basic Question: Under what conditions does this compound degrade, and how can stability be assessed? Methodological Answer:

  • Accelerated stability studies :
    • Thermal : Heat at 40–60°C for 72 hrs; monitor via TLC for sulfonic acid formation .
    • Photolytic : Expose to UV light (254 nm) to assess fluorodesulfonylation .
  • HPLC purity tracking : Use a C18 column (acetonitrile/water, 0.1% formic acid) to quantify degradation products .

Advanced Question: How does the electron-withdrawing sulfonyl group influence regioselectivity in electrophilic aromatic substitution (EAS)? Methodological Answer:

  • Computational modeling : Perform Fukui function analysis to predict electrophilic attack sites (typically meta to sulfonyl due to deactivation) .
  • Experimental validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by ¹H NMR coupling patterns .

Biological & Material Applications

Basic Question: What strategies are used to evaluate the biological activity of sulfonyl-fluoroarenes? Methodological Answer:

  • Enzyme inhibition assays : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via nonlinear regression .

Advanced Question: How can computational docking predict interactions between this compound and protein targets? Methodological Answer:

  • Molecular docking (AutoDock Vina) : Parameterize the sulfonyl group’s partial charges using RESP fitting at the HF/6-31G* level .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding mode stability .

Data Contradiction & Resolution

Basic Question: How should researchers address discrepancies between theoretical and experimental NMR chemical shifts? Methodological Answer:

  • Solvent correction : Apply the IEF-PCM model in Gaussian to account for DMSO-d₆ effects .
  • Conformational sampling : Use Monte Carlo methods to identify dominant rotamers influencing shift values .

Advanced Question: What statistical approaches reconcile conflicting kinetic data from sulfonylation reactions? Methodological Answer:

  • Multivariate ANOVA : Isolate variables (temperature, catalyst) contributing to rate inconsistencies .
  • Bayesian modeling : Integrate prior experimental data to refine posterior rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.